

# Spectroscopic Profile of 2-Furoylacetonitrile: A Technical Guide

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## Compound of Interest

Compound Name: **2-Furoylacetonitrile**

Cat. No.: **B032225**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Furoylacetonitrile** (CAS No. 31909-58-7), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the available  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Furoylacetonitrile**.

### $^1\text{H}$ NMR Data

Experimental  $^1\text{H}$  NMR data for **2-Furoylacetonitrile** is not readily available in the public domain. However, analysis of a structurally similar compound, 2-acetyl furan, provides insight into the expected chemical shifts and coupling patterns for the furan ring protons.<sup>[1]</sup> The methylene protons adjacent to the carbonyl and nitrile groups in **2-Furoylacetonitrile** are expected to appear as a singlet in a region typical for such electron-withdrawing environments.

Reference Data for a Similar Compound (2-Acetyl furan in  $\text{CDCl}_3$  at 90 MHz):<sup>[1]</sup>

- 7.61-7.58 ppm (m, 1H): Proton on the carbon adjacent to the ring oxygen and the acetyl group.

- 7.21-7.17 ppm (m, 1H): Proton on the carbon adjacent to the acetyl group.
- 6.57-6.51 ppm (m, 1H): Proton on the carbon beta to the ring oxygen.

It is important to note that the chemical shifts for **2-Furoylacetonitrile** will differ due to the influence of the acetonitrile group.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Atom	Chemical Shift (ppm)
Carbonyl (C=O)	~185-195
Furan C2 (C-C=O)	~150-155
Furan C5 (C-O)	~145-150
Furan C3	~115-120
Furan C4	~110-115
Methylene (-CH <sub>2</sub> -)	~30-40
Nitrile (-C≡N)	~115-120

Note: The specific chemical shifts for 2-Furoylacetonitrile are available on SpectraBase and are predicted based on the structure.

## Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a solid organic compound like **2-Furoylacetonitrile** is as follows:

- Sample Preparation:
  - Accurately weigh 5-10 mg of **2-Furoylacetonitrile**.[\[2\]](#)

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry vial.[2][3]
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]
- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[3]
- The solution height in the NMR tube should be approximately 4-5 cm.[3]
- Cap the NMR tube securely.

- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine.
  - Place the sample into the NMR magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.[2]
  - Shim the magnetic field to achieve optimal homogeneity and resolution.[2]
  - Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using appropriate pulse sequences and acquisition parameters.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Spectral Data

The IR spectrum of **2-Furoylacetonitrile** has been recorded using a Bruker Tensor 27 FT-IR spectrometer with the KBr pellet technique.[4] The key absorption peaks are summarized in the table below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3100-3000	Medium	Aromatic C-H stretch (furan ring)[5]
~2260-2240	Sharp, Medium	C≡N stretch (nitrile)[6]
~1680-1660	Strong	C=O stretch (ketone)[6][7]
~1600-1450	Medium-Weak	C=C stretch (furan ring)[5]
~1300-1000	Strong	C-O stretch (furan ring)[6]

## Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
  - In an agate mortar, grind 1-2 mg of **2-Furoylacetonitrile** into a fine powder.[8]
  - Add approximately 100-200 mg of the dry KBr to the mortar.[8]
  - Gently but thoroughly mix the sample and KBR by grinding until a homogeneous mixture is obtained.[9]
  - Transfer the mixture to a pellet-pressing die.
  - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9]
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.

- Acquire the IR spectrum of the sample.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

## Mass Spectral Data

The mass spectrum of **2-Furoylacetonitrile** has been obtained using Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[4]</sup> The key fragmentation data is presented below.

m/z	Relative Intensity (%)	Possible Fragment Assignment
135	Moderate	$[\text{M}]^+$ (Molecular Ion) <sup>[4]</sup>
95	High	$[\text{M} - \text{C}_2\text{H}_2\text{O}]^+$ or [Furoyl cation] <sup>+</sup> <sup>[4]</sup>
67	Low	$[\text{C}_4\text{H}_3\text{O}]^+$
39	High	$[\text{C}_3\text{H}_3]^+$ <sup>[4]</sup>

## Experimental Protocol for GC-MS

A general procedure for the GC-MS analysis of a solid organic compound is as follows:

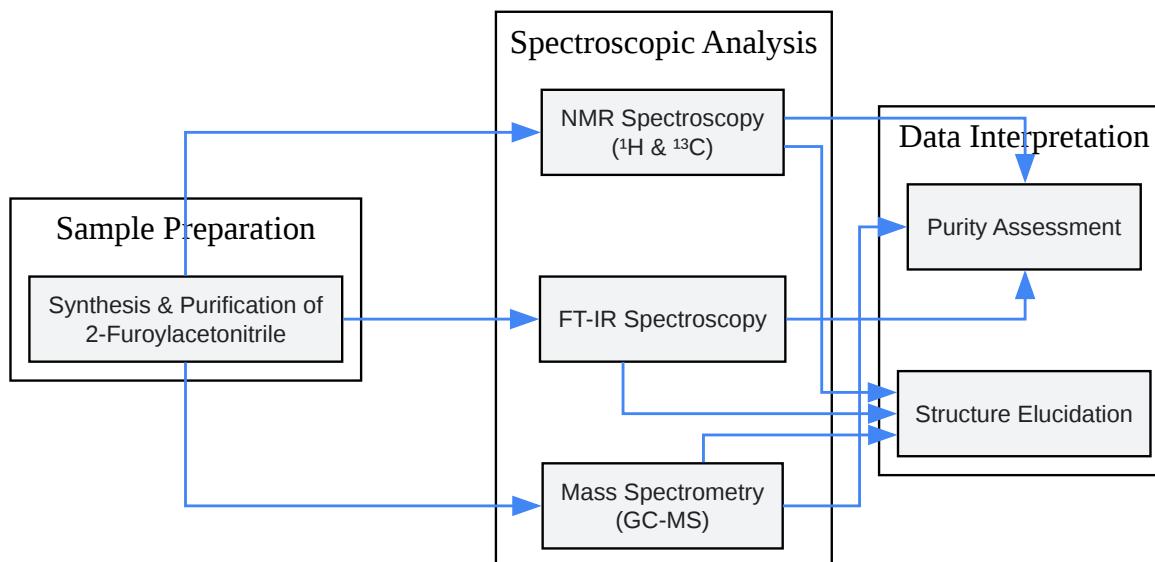
- Sample Preparation:
  - Prepare a dilute solution of **2-Furoylacetonitrile** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.<sup>[10]</sup>
  - Filter the solution if any particulate matter is present.

- Data Acquisition:

- Inject a small volume (typically 1  $\mu$ L) of the sample solution into the gas chromatograph.
- The sample is vaporized and separated based on its components' boiling points and interactions with the GC column's stationary phase.[11]
- The separated components elute from the column and enter the mass spectrometer.
- In the ion source of the mass spectrometer, the molecules are ionized (e.g., by electron impact).
- The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Furoylacetonitrile**.



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*A general workflow for the spectroscopic analysis of 2-Furoylacetonitrile.*

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Furoylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032225#spectroscopic-data-of-2-furoylacetonitrile-nmr-ir-ms>

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